N-(1,3-benzothiazol-2-yl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c23-16(17(24)21-18-20-14-4-1-2-5-15(14)27-18)19-12-6-8-13(9-7-12)22-10-3-11-28(22,25)26/h1-2,4-9H,3,10-11H2,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVQDLFFGGNMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1,3-benzothiazol-2-yl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a benzothiazole moiety and a thiazolidine derivative, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a benzothiazole unit linked to a thiazolidine derivative, which may contribute to its bioactivity.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, such as enzymes and receptors. The heterocyclic structures may facilitate binding to specific sites, influencing biochemical pathways involved in disease processes.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that derivatives containing the benzothiazole moiety exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL against pathogenic microorganisms .
- Anticancer Activity : The compound has shown potential anticancer effects in vitro. Studies reported that certain derivatives exhibited significant inhibition rates against leukemia and CNS cancer cell lines. For example, one derivative demonstrated an inhibition value of 84.19% against MOLT-4 leukemia cells .
Case Study 1: Antimicrobial Evaluation
A series of compounds related to this compound were synthesized and tested for antimicrobial activity. The best-performing compound exhibited MIC values indicating strong activity against both Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| Compound 4d | 10.7 - 21.4 | 21.4 - 40.2 |
Case Study 2: Anticancer Screening
In a study conducted by the National Cancer Institute (NCI), various derivatives were screened for anticancer properties. Notably, compounds with substitutions on the benzothiazole ring showed promising results in inhibiting cell growth across multiple cancer types .
| Compound | Cancer Type | Inhibition (%) |
|---|---|---|
| Compound 4g | Leukemia | 84.19 |
| Compound 4p | CNS Cancer | 72.11 |
Comparison with Similar Compounds
Benzo[d]thiazole Derivatives with Acetamide Linkages
- 2-(Benzo[d]thiazol-2′-ylthio)-N′-(1,3-dioxoisoindolin-2-yl)acetamide (Al-Omran et al.): Structure: Benzothiazole linked via a thioacetamide bridge to a phthalimide group. Synthesis: Reacted 2-(benzo[d]thiazol-2′-ylthio)acetohydrazide with phthalic anhydride in acetic acid under reflux .
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Structure: Thiazole-acetamide with dichlorophenyl substitution. Crystallography: The dichlorophenyl and thiazole rings form a dihedral angle of 61.8°, influencing steric interactions. Melting point: 459–461 K . Comparison: The target compound’s benzothiazole and thiazolidinone groups may confer better solubility and metabolic stability compared to halogenated analogs.
Thiazolidinone and Sulfonyl-Containing Compounds
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones :
- Structure : Triazole-thiones with sulfonyl and fluorophenyl groups.
- Tautomerism : Exists as thione tautomers, confirmed by IR (νC=S at 1247–1255 cm⁻¹; absence of νS-H) .
- Relevance : The target compound’s 1,1-dioxo-thiazolidinyl group may exhibit similar tautomeric stability, impacting receptor binding.
2-(Benzo[d]thiazol-2-yl)-N-phenylhydrazine-1-carbothioamide :
Benzimidazole and Triazole Analogs
- 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1): Activity: Demonstrated antimicrobial and anticancer properties via structural optimization of the benzimidazole core . Structural Insight: Nitro groups enhance electron-withdrawing effects, which the target compound’s sulfonated thiazolidinone may mimic .
- N-(2-Phenyl-1,3-thiazol-5-yl)acetamide Derivatives: Synthesis: Employed click chemistry (triazole formation) with Cu(I) catalysis . Pharmacological Potential: Docking studies suggest triazole-thiazole hybrids target enzyme active sites (e.g., α-glucosidase) .
Key Observations :
- The target compound likely requires coupling of benzothiazole-amine with a pre-functionalized thiazolidinone-phenyl group, akin to EDCI-mediated amidation .
- Thiazolidinone sulfonation may involve oxidation steps, as seen in triazole-thione synthesis .
Pharmacological and Structural Insights
- Antimicrobial Activity: Benzimidazole-thioacetamide derivatives (e.g., W1) show MIC values <10 µg/mL against S. aureus . The target compound’s sulfonated thiazolidinone may enhance Gram-negative coverage.
- Anti-inflammatory Potential: Triazolyl-thiazole analogs inhibit COX-2 with IC₅₀ ~5 µM . The ethanediamide linker could improve selectivity via hydrogen bonding.
- Crystallographic Data : Dihedral angles in halogenated acetamides (e.g., 61.8° in ) suggest planar distortions that may affect binding kinetics .
Q & A
Q. What are the optimal synthetic routes for N-(1,3-benzothiazol-2-yl)-N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]ethanediamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, benzothiazole derivatives are often synthesized via refluxing intermediates with substituted anilines or aryl amines under acidic or basic conditions. Key steps include:
- Condensation : Reacting 2-aminobenzothiazole derivatives with carbonyl-containing intermediates (e.g., ethanediamide precursors) in polar solvents (e.g., methanol, ethanol) under reflux (100–120°C) for 4–6 hours .
- Purification : Post-reaction, ice-cold water is added to precipitate the product, followed by recrystallization using methanol or ethanol to enhance purity .
- Catalysis : Use of catalysts like triethylamine or iodine in dimethylformamide (DMF) for cyclization or sulfur elimination (e.g., in thiazolidine-dione formation) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : A combination of techniques is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ as solvent) to confirm substituent connectivity and hydrogen environments. For example, benzothiazole protons resonate at δ 7.2–8.5 ppm, while thiazolidine-dione protons appear at δ 3.5–4.5 ppm .
- IR Spectroscopy : Peaks at 1660–1680 cm⁻¹ (C=O stretching in ethanediamide), 1300–1350 cm⁻¹ (S=O in dioxothiazolidine), and 3150–3300 cm⁻¹ (N-H stretching) .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S percentages (e.g., ±0.3% deviation) .
Q. How can computational methods like DFT predict this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) with basis sets (e.g., B3LYP/6-311G**) can model:
- Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites on the benzothiazole and thiazolidine-dione moieties .
- Frontier Molecular Orbitals (HOMO-LUMO) : Calculate energy gaps (ΔE) to predict reactivity. For example, ΔE < 4 eV suggests high polarizability, useful for designing charge-transfer complexes .
- Validation : Compare DFT-predicted bond lengths/angles with X-ray crystallography data (e.g., C-N bond lengths: DFT ~1.34 Å vs. X-ray ~1.36 Å) .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in DFT. Strategies include:
- Implicit Solvent Models : Use the Polarizable Continuum Model (PCM) in DFT to simulate solvent environments (e.g., DMSO) and adjust predicted NMR/IR peaks .
- Crystal Packing Analysis : Refine X-ray data (e.g., using SHELX) to assess intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that distort bond angles .
- Hybrid Methods : Combine Molecular Dynamics (MD) simulations with DFT to model dynamic effects in solution .
Q. What strategies effectively analyze hydrogen-bonding networks in this compound’s crystal structure?
- Classical H-Bonds : N–H⋯O and N–H⋯S interactions (bond lengths: 2.8–3.2 Å; angles: 150–180°) .
- Non-Classical Interactions : C–H⋯O or C–H⋯π contacts (e.g., C26–H26⋯O1 at 3.1 Å) .
- Validation Tools : Mercury (CCDC) or OLEX2 for visualizing and quantifying H-bond geometries. For example, dimers linked via N–H⋯N bonds form ribbons in the crystal lattice .
Q. How to design experiments to study this compound’s reactivity under varying catalytic conditions?
- Methodological Answer : Use a factorial design approach:
- Catalyst Screening : Test Pd(OAc)₂, CuI, or enzymes (e.g., lipases) in cross-coupling or hydrolysis reactions. Monitor yields via HPLC .
- Solvent Effects : Compare reactivity in polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. For example, DMF may enhance nucleophilic substitution rates .
- Kinetic Studies : Use in situ IR or UV-Vis spectroscopy to track intermediate formation (e.g., thiolate anions at 250–300 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
